molecular formula C22H19NO4S B344240 5-(4-methoxybenzyl)-6-(4-methoxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile

5-(4-methoxybenzyl)-6-(4-methoxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile

Katalognummer: B344240
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: RDWXRMYBBYVIQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-methoxybenzyl)-6-(4-methoxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile is a complex organic compound with a unique structure that includes cyano, methoxybenzyl, methoxyphenyl, and methylthio groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxybenzyl)-6-(4-methoxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

    Michael Addition: This step involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, forming a new carbon-carbon bond.

    Cyclization: The intermediate compounds undergo cyclization to form the pyran ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-methoxybenzyl)-6-(4-methoxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5-(4-methoxybenzyl)-6-(4-methoxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(4-methoxybenzyl)-6-(4-methoxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(4-methoxybenzyl)-6-(4-methoxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.

Eigenschaften

Molekularformel

C22H19NO4S

Molekulargewicht

393.5 g/mol

IUPAC-Name

6-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4-methylsulfanyl-2-oxopyran-3-carbonitrile

InChI

InChI=1S/C22H19NO4S/c1-25-16-8-4-14(5-9-16)12-18-20(15-6-10-17(26-2)11-7-15)27-22(24)19(13-23)21(18)28-3/h4-11H,12H2,1-3H3

InChI-Schlüssel

RDWXRMYBBYVIQH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=C(OC(=O)C(=C2SC)C#N)C3=CC=C(C=C3)OC

Kanonische SMILES

COC1=CC=C(C=C1)CC2=C(OC(=O)C(=C2SC)C#N)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.